Baralyme

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Baralyme, also known as this compound, is a useful research compound. Its molecular formula is BaCaH5KO5 and its molecular weight is 301.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Interactions and Byproducts

Carbon Monoxide Production:

Research indicates that Baralyme can produce significant amounts of carbon monoxide when interacting with certain volatile anesthetics, particularly desflurane and enflurane. Studies have shown that dry this compound generates higher peak levels of carbon monoxide compared to hydrated forms. For instance, this compound containing 1.6% water produced peak carbon monoxide levels of 14,800 ppm with desflurane at 45°C, while completely dry this compound resulted in even higher concentrations .

Impact of Moisture Content:

The moisture content in this compound plays a critical role in its interaction with anesthetics. Increasing the water content significantly reduces the formation of carbon monoxide. A study found that rehydrating desiccated this compound from 0% to 13% moisture decreased carbon monoxide production from desflurane from 10,700 ppm to less than 180 ppm . This highlights the importance of maintaining appropriate hydration levels in clinical settings to mitigate risks associated with carbon monoxide exposure.

Clinical Observations

A notable case involved a hospital that reported elevated carbon monoxide levels in patients receiving desflurane anesthesia using this compound as the absorbent. Subsequent investigations led to the discontinuation of this compound in favor of soda lime, which did not produce similar levels of carbon monoxide. This case underscores the need for careful monitoring and selection of absorbents based on their chemical interactions with anesthetics .

Experimental Studies

In controlled laboratory settings, experiments demonstrated that desiccated this compound exhibited a degradation rate for sevoflurane that was significantly higher than other absorbents. This degradation was linked to increased temperatures within the canister due to the exothermic reaction between sevoflurane and the desiccated absorbent . These findings are critical for understanding how environmental conditions affect the safety profile of anesthetic practices.

Efficiency Comparisons

The efficiency of different absorbents can be compared based on their ability to capture carbon dioxide under various conditions. The following table summarizes key efficiency metrics for this compound and its competitors:

| Absorbent Type | Efficiency (g CO2/g absorbent) | Moisture Content (%) | Peak CO Production (ppm) |

|---|---|---|---|

| This compound | 0.50 | Varies | Up to 14,800 (dry) |

| Soda Lime | 0.41 | Varies | Lower than this compound |

| Sodasorb | 0.14 | Varies | Not specified |

化学反应分析

Composition and Primary CO₂ Absorption Mechanism

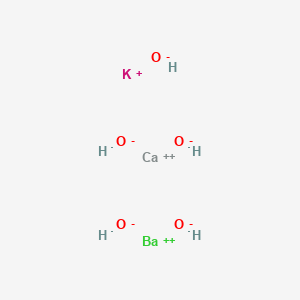

Baralyme® consists of 80% calcium hydroxide [Ca(OH)₂] , 20% barium hydroxide octahydrate [Ba(OH)₂·8H₂O] , and 4.6% potassium hydroxide [KOH] . The hydration state (typically 13–15% water) governs its reactivity.

Reaction with CO₂:

-

Ba(OH)₂·8H₂O + CO₂ → BaCO₃ + 9H₂O

-

9H₂O + 9CO₂ → 9H₂CO₃

-

9H₂CO₃ + 9Ca(OH)₂ → 9CaCO₃ + 18H₂O

This sequence converts CO₂ into carbonate salts, releasing water. The reaction efficiency decreases with desiccation (<9.5% water) or elevated temperatures (>45°C) .

Degradation of Volatile Anesthetics

Desiccated this compound® catalyzes the breakdown of volatile anesthetics into toxic byproducts, notably carbon monoxide (CO) and Compound A (CF₂=C(CF₃)OCH₂F).

Carbon Monoxide Production

-

Mechanism : Base-catalyzed proton abstraction from anesthetic molecules (e.g., CHF₂ moiety in desflurane/enflurane) releases CO .

-

Temperature : CO production rises exponentially with temperature (e.g., 45°C yields 10× higher CO than 25°C) .

Compound A Formation

Dehydrated this compound® degrades sevoflurane into nephrotoxic Compound A:

-

Peak Compound A : 357 ppm (4-hour exposure, 3.2% sevoflurane) .

-

Byproducts : Formaldehyde, methanol, and formate via further degradation .

Influence of Desiccation on Reactivity

| Absorbent State | CO Production (Desflurane) | Compound A (Sevoflurane) |

|---|---|---|

| Standard (13% water) | None | Minimal |

| Partially dry (1.6% water) | 14,800 ppm | 208 ppm (2-hour avg) |

| Fully dry | 20,000 ppm | 357 ppm (peak) |

-

Critical Threshold : this compound with <9.5% water initiates hazardous reactions .

-

Comparative Risk : Desiccated this compound® produces 15× more CO than soda lime at equivalent dryness .

Thermal and Chemical Exothermic Reactions

Exothermic degradation of sevoflurane by desiccated this compound® can exceed 60°C, creating fire risks:

属性

CAS 编号 |

39288-81-8 |

|---|---|

分子式 |

BaCaH5KO5 |

分子量 |

301.54 g/mol |

IUPAC 名称 |

calcium;potassium;barium(2+);pentahydroxide |

InChI |

InChI=1S/Ba.Ca.K.5H2O/h;;;5*1H2/q2*+2;+1;;;;;/p-5 |

InChI 键 |

ZPGKBYMJBZKMAM-UHFFFAOYSA-I |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |

规范 SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |

Key on ui other cas no. |

39288-81-8 |

同义词 |

Baralyme |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。